molecular formula C28H25FN2O4 B6504022 N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 895653-69-7

N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B6504022
CAS No.: 895653-69-7
M. Wt: 472.5 g/mol
InChI Key: YEFRMYAVGSYWOW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a useful research compound. Its molecular formula is C28H25FN2O4 and its molecular weight is 472.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.17983545 g/mol and the complexity rating of the compound is 822. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, a quinoline derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes various functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C28_{28}H25_{25}FN2_2O4_4, with a molecular weight of 472.5 g/mol. The presence of functional groups such as ethoxy, acetamide, and fluorobenzoyl suggests a potential for diverse interactions within biological systems .

PropertyValue
Molecular FormulaC28_{28}H25_{25}FN2_2O4_4
Molecular Weight472.5 g/mol
CAS Number895653-69-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that quinoline derivatives can influence various biochemical pathways, including those involved in cancer cell proliferation and apoptosis. The compound's unique structure allows it to potentially inhibit key enzymes or receptors involved in these processes.

Biological Activities

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives similar to this compound:

  • Study on Anticancer Properties : A study reported that a closely related quinoline derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, suggesting potent anticancer activity.
  • Enzyme Inhibition Research : Another research highlighted that compounds with similar structural motifs inhibited dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis and a target for cancer therapy .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibit significant anticancer properties. The quinoline structure is known for its ability to interact with DNA and inhibit cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry evaluated a series of quinoline derivatives for their cytotoxic effects against various cancer cell lines. Results demonstrated that modifications on the quinoline ring could enhance potency against breast and lung cancer cells .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural components are believed to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Case Study : In vitro studies have reported that derivatives of this compound exhibit activity against both Gram-positive and Gram-negative bacteria. For example, a derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new antibiotic .

Anti-inflammatory Effects

Quinoline derivatives are also being explored for their anti-inflammatory properties. This compound may inhibit pathways involved in inflammation.

Case Study : Research published in Phytotherapy Research highlighted that certain quinoline derivatives reduced inflammation markers in animal models of arthritis . This suggests potential therapeutic applications in treating inflammatory diseases.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[6-ethoxy-3-(4-fluorobenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25FN2O4/c1-4-35-22-11-12-25-23(14-22)28(34)24(27(33)19-6-8-20(29)9-7-19)15-31(25)16-26(32)30-21-10-5-17(2)18(3)13-21/h5-15H,4,16H2,1-3H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEFRMYAVGSYWOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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